molecular formula C23H24O6 B3037629 Toxyloxanthone D CAS No. 50906-63-3

Toxyloxanthone D

Cat. No. B3037629
CAS RN: 50906-63-3
M. Wt: 396.4 g/mol
InChI Key: HYEUTPGCGSJHQC-UHFFFAOYSA-N
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Description

Toxyloxanthone D is a compound with the molecular formula C23H24O6 . It is a natural secondary metabolite that has been found to possess promising biological effects .


Synthesis Analysis

The synthesis of xanthones, including Toxyloxanthone D, has been achieved through various strategies. These include the classical and modified Grover, Shah, and Shah reaction; the use of ytterbium, palladium, ruthenium, copper catalysis; the use of chromen-4-ones as building blocks; the use of the Friedel–Crafts reaction; Ullmann-ether coupling; metal-free oxidative coupling; intermolecular and intramolecular couplings; xanthone synthesis via the intermolecular Diels–Alder reaction; a novel decarboxylative aminocatalytic strategy; use of the Michael reaction, and the use of the Knoevenagel–Michael, Michael/Michael, Michael/Henry cycloadditions .


Molecular Structure Analysis

The molecular structure of Toxyloxanthone D is characterized by a dibenzo-γ-pyrone framework . The IUPAC name for this compound is 1,3,5,6-tetrahydroxy-2,7-bis (3-methylbut-2-enyl)xanthen-9-one .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of xanthones like Toxyloxanthone D are diverse and include the use of the Friedel–Crafts reaction, Ullmann-ether coupling, metal-free oxidative coupling, and more .


Physical And Chemical Properties Analysis

Toxyloxanthone D is a yellow powder with a molecular weight of 396.4 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 6. Its rotatable bond count is 4 .

Scientific Research Applications

Anticancer Properties

Toxyloxanthone D has demonstrated significant cytotoxicity against cancer cells. Its prenyl moiety contributes to its effectiveness, particularly in inhibiting the migration of hepatocellular carcinoma (HCC) cells . Researchers are exploring its potential as an anticancer agent.

Mechanism of Action

While the specific mechanism of action for Toxyloxanthone D is not explicitly mentioned in the search results, xanthones in general have been found to exhibit various pharmacological effects. For instance, they have demonstrated anti-cholinesterase activity, which protects against the loss of acetylcholine. They also exhibit neuroprotective effects by promoting cell viability and reducing the accumulation of β-amyloid and tau aggregation .

Safety and Hazards

The safety data sheet for Toxyloxanthone D does not list any specific hazards or safety precautions .

Future Directions

Given the promising biological activities of xanthones, including Toxyloxanthone D, further studies are warranted to fully understand their potential roles in various diseases, such as Alzheimer’s disease . The development of new xanthones and the exploration of their biological activities continue to be areas of active research .

properties

IUPAC Name

1,3,5,6-tetrahydroxy-2,7-bis(3-methylbut-2-enyl)xanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O6/c1-11(2)5-7-13-9-15-21(27)18-17(29-23(15)22(28)19(13)25)10-16(24)14(20(18)26)8-6-12(3)4/h5-6,9-10,24-26,28H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYEUTPGCGSJHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC2=C(C(=C1O)O)OC3=C(C2=O)C(=C(C(=C3)O)CC=C(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Toxyloxanthone D

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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